2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole
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Overview
Description
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole typically involves the condensation of 3-methyl-4-nitroaniline with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(3-methyl-4-aminophenyl)-1,3-benzoxazole.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation: 2-(3-carboxy-4-nitrophenyl)-1,3-benzoxazole.
Scientific Research Applications
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of antimicrobial and anticancer drugs.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical transformations and reactions.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzoxazole ring system can also participate in π-π stacking interactions with nucleic acids or proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-1,3-benzoxazole: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
2-(3-methylphenyl)-1,3-benzoxazole:
2-(3-methyl-4-aminophenyl)-1,3-benzoxazole:
Uniqueness
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-8-10(6-7-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBHUBILCVQOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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